molecular formula C19H19BrN2O2S B2664473 2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865162-03-4

2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2664473
CAS RN: 865162-03-4
M. Wt: 419.34
InChI Key: WFDLQWWRELGDTN-VZCXRCSSSA-N
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Description

The compound “2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound also contains a benzothiazole ring, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a benzothiazole group, and a bromine atom. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic substitution reactions at the bromine position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom might increase its density and boiling point compared to compounds without halogens .

Scientific Research Applications

Microwave Promoted Synthesis

Microwave irradiation has been employed as a cleaner, more efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering good to excellent yields. This technique's efficiency highlights its potential application in synthesizing related compounds like "2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide" (Saeed, 2009).

Novel Synthesis Approaches

A convenient, one-pot, multicomponent synthesis method has been developed for new (4-oxothiazolidine-2-ylidene)benzamide derivatives. This method's adaptability and efficiency suggest it could be applicable for synthesizing complex molecules, including those with benzothiazolylidene moieties (Hossaini et al., 2017).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been reported. These compounds, due to their high singlet oxygen quantum yield, are promising for photodynamic therapy applications in cancer treatment, indicating potential biomedical applications of similar compounds (Pişkin, Canpolat, & Öztürk, 2020).

Copper-Catalyzed Intramolecular Cyclization

A copper-catalyzed intramolecular cyclization process has been utilized to synthesize N-benzothiazol-2-yl-amides from various substituted 1-acyl-3-(2-bromophenyl)thioureas. This process, yielding good to excellent outcomes, underscores the significance of catalytic methods in synthesizing complex organic compounds (Wang et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their ability to offer high inhibition efficiencies suggests the utility of similar structures in corrosion protection applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Benzamides and benzothiazoles are found in various biologically active compounds and could interact with biological targets in different ways .

properties

IUPAC Name

2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-3-24-11-10-22-16-9-8-13(2)12-17(16)25-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDLQWWRELGDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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